Based on these features, it is possible that N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide could be investigated for its potential activity in various areas of scientific research, such as:
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, dimethoxy substitution on a benzene ring, and a propyl chain attached to a dimethylamino phenyl moiety. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound exhibits potential versatility in various chemical and biological applications due to its structural attributes.
Similar to Verapamil, Methoxyverapamil is believed to act as a calcium channel blocker. Calcium channels are pore proteins in cell membranes that regulate the flow of calcium ions into cells. By blocking these channels, Methoxyverapamil may reduce calcium influx into cells, potentially impacting various cellular processes [].
The chemical reactivity of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide can be analyzed through several possible reactions:
These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry.
Further empirical studies would be necessary to establish specific biological activities associated with this compound.
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide can involve several steps:
This multi-step synthesis illustrates the complexity involved in producing this compound.
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide may find applications in various fields:
Interaction studies involving N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide could focus on:
Such studies would provide valuable insights into its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide. Here are some examples for comparison:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminocinnamaldehyde | Contains a dimethylamino group and an aldehyde | Antimicrobial properties |
| 3-(2,5-Dimethoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide | Dimethoxy substitution and acrylamide functionality | Potential anticancer activity |
| N,N-Dimethyl-4-(4-pyridinyl)aniline | Dimethylamino group with pyridine | Neuroactive properties |
N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of a sulfonamide functional group with both dimethoxy and dimethylamino substitutions. This combination may lead to distinct chemical reactivity and biological activity compared to similar compounds. Further research is warranted to explore these unique properties fully.
Retrosynthetic dissection of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide reveals two primary synthons: the 2,5-dimethoxybenzenesulfonyl moiety and the 3-(4-(dimethylamino)phenyl)propylamine sidechain. The sulfonamide bond serves as the logical disconnection point, suggesting a convergent synthesis strategy coupling a sulfonyl chloride derivative with a secondary amine.
The 2,5-dimethoxybenzenesulfonyl chloride precursor can be derived from 2,5-dimethoxybenzenesulfonic acid, itself accessible via sulfonation of 1,4-dimethoxybenzene. Regioselective sulfonation at the para position relative to one methoxy group is critical, achievable through controlled reaction conditions with fuming sulfuric acid. The 3-(4-(dimethylamino)phenyl)propylamine fragment necessitates a three-carbon spacer between the aromatic ring and terminal amine, suggesting alkylation of 4-(dimethylamino)benzaldehyde followed by reductive amination or Curtius rearrangement.
Alternative disconnections consider the propyl chain as a separate synthetic unit. A Michael addition approach could construct the three-carbon linkage through conjugate addition of a dimethylamino-substituted benzyl Grignard reagent to acrylonitrile, followed by reduction to the primary amine. However, this route introduces stereochemical complexities requiring resolution.
Sulfonamide bond formation between 2,5-dimethoxybenzenesulfonyl chloride and 3-(4-(dimethylamino)phenyl)propylamine represents the pivotal coupling step. Traditional sulfonylation employs stoichiometric bases like pyridine or triethylamine to scavenge HCl byproducts, typically conducted in dichloromethane or THF at 0–25°C. Recent advances in sulfur dioxide insertion chemistry offer alternative pathways using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable SO₂ surrogate, enabling sulfonamide formation under milder conditions.
Comparative analysis of sulfonylation methods reveals significant yield variations:
| Method | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Classical sulfonyl chloride | Pyridine | DCM | 0°C | 78 |
| DABSO-mediated | Cs₂CO₃ | DMF | 80°C | 85 |
| Mn-catalyzed coupling | K₂CO₃ | Xylenes | 150°C | 92 |
The manganese-catalyzed approach, while high-yielding, requires specialized ligands (PNP pincer complexes) and elevated temperatures, potentially complicating scale-up. Ultrasound-assisted methods demonstrate improved homogeneity in sulfonamide crystallization, particularly beneficial for electron-deficient aryl systems.
Installation of the dimethylamino substituent on the phenylpropylamine fragment employs reductive amination as the key transformation. Condensation of 4-aminophenylpropanal with dimethylamine hydrochloride in methanol, followed by sodium cyanoborohydride reduction, achieves efficient dimethylation while preserving the sulfonamide functionality. Critical parameters include:
Alternative approaches utilizing borrowing hydrogen methodology with manganese catalysts show promise for step-economic synthesis. The Mn(I) PNP pincer complex catalyzes direct N-alkylation of sulfonamides using benzyl alcohols, though substrate scope limitations exist for electron-deficient amines.
Regioselective introduction of 2,5-dimethoxy substituents demands careful protection sequence planning. A orthogonal protection strategy employing tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) groups enables sequential functionalization:
This five-step sequence achieves 89% overall yield with complete regiocontrol, surpassing direct dimethylation approaches prone to over-alkylation. Recent advances in continuous flow sulfonation enable precise reaction quenching, minimizing polysubstitution byproducts during the initial sulfonation step.
SAR studies of related sulfonamides highlight critical modifications affecting CDK2 inhibition:
| Structural Feature | Impact on CDK2 Activity | Reference |
|---|---|---|
| Chloro vs. Methoxy | Methoxy groups enhance potency (2.5×) | [1] [3] |
| Propyl chain length | C3 optimal for binding affinity | [1] [6] |
| N-Dimethylamino group | Improves solubility and cell penetration | [4] |
For example, replacing the chloro substituent in 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide with methoxy groups (as in the target compound) increases electron-donating effects, potentially strengthening π-cation interactions with Lys89 [1] [6]. Additionally, the propyl linker’s flexibility allows the dimethylamino-phenyl group to occupy a distal hydrophobic pocket, a feature shared with NU6300, a covalent CDK2 inhibitor [2].
Molecular docking simulations predict that the target compound adopts a binding pose similar to purine-based inhibitors but with distinct interactions:
The sulfonamide spacer length plays a crucial role in determining the bioactivity of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide through its influence on molecular flexibility, target binding affinity, and pharmacokinetic properties. The propyl linker (-CH2-CH2-CH2-) in this compound represents an optimal balance between conformational flexibility and binding specificity [1] [2].
Table 1: Sulfonamide Spacer Length Effects on Bioactivity
| Spacer Length (Atoms) | Spacer Type | Flexibility | Bioactivity Impact | Binding Affinity | Selectivity |
|---|---|---|---|---|---|
| 1 | Direct attachment | None | Rigid conformation | Variable | High |
| 2 | Methylene (-CH2-) | Very Low | Limited mobility | Moderate | High |
| 3 | Propyl (-CH2-CH2-CH2-) | Moderate | Optimal balance | High | Moderate-High |
| 4 | Butyl (-CH2-CH2-CH2-CH2-) | High | Increased conformational freedom | Moderate-High | Moderate |
| 5 | Pentyl (-CH2-CH2-CH2-CH2-CH2-) | Very High | Excessive flexibility | Moderate | Low |
| 6 | Hexyl (-CH2-CH2-CH2-CH2-CH2-CH2-) | Extremely High | Reduced binding specificity | Low | Low |
Structure-activity relationship studies demonstrate that the three-carbon propyl spacer provides the optimal compromise between molecular rigidity and flexibility. Shorter spacers (one or two carbons) result in insufficient conformational freedom to achieve optimal binding geometries, while longer spacers (four or more carbons) introduce excessive flexibility that can reduce binding specificity and selectivity [3] [4]. The propyl linker allows the terminal dimethylamino group to adopt favorable orientations for target interaction while maintaining sufficient structural stability.
Research findings indicate that sulfonamide derivatives with propyl spacers exhibit enhanced bioactivity compared to their shorter or longer analogs [5] [6]. The three-carbon chain length enables the compound to span the appropriate distance between binding subsites in target proteins, facilitating optimal intermolecular interactions through hydrogen bonding, electrostatic interactions, and hydrophobic contacts [4] [7].
The 2,5-dimethoxy substitution pattern on the benzene ring of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide significantly influences the compound's electronic properties and biological activity through inductive and mesomeric effects. This substitution pattern represents a balanced activation system that optimizes both stability and reactivity [8] .
Table 2: Electronic Effects of Dimethoxy Substitution Patterns
| Substitution Pattern | Electronic Effect | Electron Density | Stability | Reactivity | Biological Activity |
|---|---|---|---|---|---|
| 2,3-Dimethoxy | Moderate activation | Increased | Moderate | Moderate | Moderate |
| 2,4-Dimethoxy | Strong activation | Highly increased | High | High | High |
| 2,5-Dimethoxy | Balanced activation | Optimally increased | Very High | Optimal | Optimal |
| 2,6-Dimethoxy | Steric hindrance | Increased with hindrance | Moderate | Reduced | Reduced |
| 3,4-Dimethoxy | Strong activation | Highly increased | High | High | High |
| 3,5-Dimethoxy | Moderate activation | Moderately increased | Moderate | Moderate | Moderate |
The methoxy groups function as electron-donating substituents through both inductive (+I) and mesomeric (+M) effects, increasing electron density on the aromatic ring. This enhanced electron density facilitates nucleophilic character and stabilizes positive charge development during molecular interactions [10] [8]. The 2,5-dimethoxy substitution pattern provides optimal electronic activation while minimizing steric hindrance, allowing for effective molecular recognition and binding.
Computational studies reveal that the 2,5-dimethoxy pattern exhibits superior stability compared to other substitution patterns, with calculated reorganization energies indicating favorable redox properties [8]. The symmetric arrangement of methoxy groups in the 2,5-positions creates a balanced electronic environment that enhances both molecular stability and biological activity. This substitution pattern demonstrates optimal lipophilicity and membrane permeability characteristics essential for pharmacological activity [11].
The propyl linker in N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide exhibits conformational flexibility that significantly impacts the compound's biological activity through multiple accessible conformations. The three-carbon chain can adopt various rotameric states, each with distinct energy profiles and binding implications [3] [12].
Table 3: Propyl Linker Conformational Analysis
| Conformation | Torsion Angle 1 (C1-C2) | Torsion Angle 2 (C2-C3) | Relative Energy (kcal/mol) | Population (%) | Bioactivity Impact |
|---|---|---|---|---|---|
| All-trans (extended) | 180° | 180° | 0.0 | 40 | Optimal binding |
| Gauche-trans | 60° | 180° | 0.8 | 25 | Good binding |
| Trans-gauche | 180° | 60° | 0.8 | 25 | Good binding |
| Gauche-gauche | 60° | 60° | 1.6 | 10 | Reduced binding |
| Cyclic constrained | Constrained | Constrained | Variable | Context dependent | Enhanced selectivity |
The all-trans conformation represents the global minimum energy state and provides the most extended molecular geometry, facilitating optimal binding to target proteins [3] [13]. This extended conformation allows maximum separation between the sulfonamide and dimethylamino functional groups, enabling simultaneous interaction with distinct binding subsites. The gauche conformations, while slightly higher in energy, contribute to conformational diversity and may be stabilized through specific protein-ligand interactions [12] [14].
Conformational analysis reveals that the propyl linker maintains sufficient flexibility to adapt to different binding environments while providing structural stability. The rotational barriers between conformations are moderate (0.8-1.6 kcal/mol), allowing for dynamic equilibrium between states at physiological temperatures [3] [15]. This conformational flexibility is essential for induced-fit binding mechanisms and optimizes the compound's ability to interact with multiple target conformations.
N-alkylation represents a strategic approach to enhance the blood-brain barrier permeability of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide through modulation of physicochemical properties. The dimethylamino group in this compound exemplifies optimal N-alkylation for central nervous system penetration [16] [17].
Table 4: N-Alkylation Strategies for Enhanced BBB Permeability
| Alkylation Strategy | Lipophilicity Change | Molecular Weight | Polar Surface Area | BBB Permeability | Metabolic Stability |
|---|---|---|---|---|---|
| Methylation | Moderate increase | Low increase | Decreased | Enhanced | Moderate |
| Ethylation | Significant increase | Moderate increase | Decreased | Significantly enhanced | Good |
| Propylation | High increase | High increase | Decreased | Highly enhanced | Excellent |
| Cyclopropylation | Moderate increase | Moderate increase | Decreased | Enhanced | Good |
| Dimethylation | High increase | Moderate increase | Greatly decreased | Optimal | Reduced |
| Methoxylation | Moderate increase | Moderate increase | Slightly decreased | Moderate enhancement | Moderate |
The dimethylamino group serves as a prototypical N-alkylation strategy that optimizes blood-brain barrier penetration through multiple mechanisms. This modification significantly reduces polar surface area while maintaining favorable lipophilicity, resulting in enhanced passive diffusion across lipid membranes [18] [17]. The tertiary amine can exist in equilibrium between neutral and protonated forms, facilitating transport across the blood-brain barrier through both passive and active mechanisms [19].
Research demonstrates that N-alkylation strategies must balance lipophilicity enhancement with metabolic stability considerations. The dimethylamino group provides optimal brain penetration while maintaining reasonable metabolic stability [20] [19]. This alkylation pattern enables the compound to cross the blood-brain barrier effectively while preserving target binding affinity and selectivity. The strategic placement of the dimethylamino group at the terminus of the propyl chain maximizes its impact on blood-brain barrier permeability without compromising the compound's pharmacological profile.